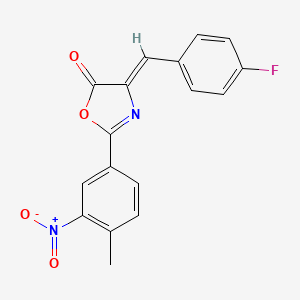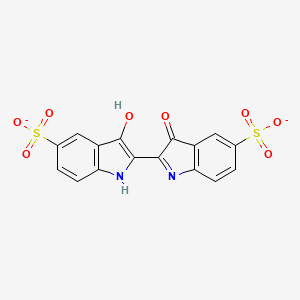![molecular formula C26H35NO5S B11699593 Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate](/img/structure/B11699593.png)
Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific reaction conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene as a ligand in chlorobenzene has been reported for the synthesis of thiophene derivatives . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: These compounds serve as corrosion inhibitors and are used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H35NO5S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H35NO5S/c1-9-31-24(30)21-16(2)22(17(3)28)33-23(21)27-20(29)14-32-19-12-10-18(11-13-19)26(7,8)15-25(4,5)6/h10-13H,9,14-15H2,1-8H3,(H,27,29) |
InChI Key |
OJYIMGGBNFXHPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B11699525.png)
![N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B11699527.png)
![6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B11699538.png)

![3,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11699542.png)
![methyl 4-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B11699549.png)


![Butyl 4-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11699568.png)
![(2Z)-2-[(2E)-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11699569.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11699574.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11699584.png)
